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molecular formula C13H16N2O B8616001 1'-(Methyl)spiro[indole-3,4'-piperidin]-2(1H)-one

1'-(Methyl)spiro[indole-3,4'-piperidin]-2(1H)-one

Cat. No. B8616001
M. Wt: 216.28 g/mol
InChI Key: XHXBJVCQZDBGRQ-UHFFFAOYSA-N
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Patent
US08084609B2

Procedure details

A solution of oxindole 9 (6.25 g, 47 mmol) in THF (500 ml) was cooled to −78° C. and to it a solution of sodium hexamethyldisilazide (43 g, 235 mmol) in THF (300 ml) was added drop wise under N2 atmosphere. After stirring at −78° C. for 45 min, N-methylbis(2-chloromethyl)amine hydrochloride (9 g, 47 mmol) was added, as a solid. The reaction mixture was stirred at −78° C. for 1 h and at room temperature for 24 h. After quenching with H2O (90 ml), the mixture was extracted with ethyl acetate (3×100 ml). The organic extracts were washed with brine (25 ml), dried and the solvent removed in vacuo. Silica gel chromatography (5-50% MeOH/CH2Cl2, gradient) gave 6 g (57%) of 10 as a solid. 1HNMR (CD3OD, 400 MHz) δ 1.84 (m, 2H); 2.51 (m, 2H); 2.62 (s, 3H); 3.02 (m, 2H); 3.37 (m, 2H); 6.82 (d, 1H, J=7.68 Hz); 6.94 (t, 1H, J=7.58 Hz); 7.12 (t, 1H, J=7.7 Hz); 7.26 (d, 1H, J=9 Hz); 9.27 (br s, 1H).
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-methylbis(2-chloromethyl)amine hydrochloride
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Yield
57%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].C[Si](C)(C)[N-][Si](C)(C)C.[Na+].N#N.[CH2:23]1[CH2:27]OCC1>>[CH3:9][N:1]1[CH2:23][CH2:27][C:3]2([C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][C:2]2=[O:10])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
6.25 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
43 g
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Na+]
Name
Quantity
500 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
N-methylbis(2-chloromethyl)amine hydrochloride
Quantity
9 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 1 h and at room temperature for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After quenching with H2O (90 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
The organic extracts were washed with brine (25 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CN1CCC2(CC1)C(NC1=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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